Comparative JNK1 Potency: Acetamide Derivative vs. Optimized Dimethoxy Analog (TCS JNK 6o)
This compound, the core acetamide scaffold, demonstrates a JNK1 IC50 of 840 nM in an in vitro phosphorylation assay [1]. In contrast, the optimized derivative TCS JNK 6o (N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) achieves a Ki of 2 nM and an IC50 of 45 nM for JNK1 . This 18.7-fold difference in IC50 (or 420-fold in Ki) underscores the significant impact of the 2,5-dimethoxyphenyl substitution on potency, establishing the parent compound as a baseline scaffold for SAR studies rather than a high-potency tool.
| Evidence Dimension | JNK1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 840 nM |
| Comparator Or Baseline | TCS JNK 6o (IC50 = 45 nM, Ki = 2 nM) |
| Quantified Difference | IC50 difference: 18.7-fold (840 nM vs 45 nM) |
| Conditions | In vitro substrate phosphorylation assay using purified recombinant JNK1, 5 µM ATP, pH 7.2, 2°C |
Why This Matters
This quantifies the specific structural contribution to potency, enabling researchers to select the appropriate tool compound based on the required inhibitory strength for their assay.
- [1] BindingDB. (2007). BDBM15907: Aminopyridine-Based Inhibitor 6a (N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)acetamide). View Source
